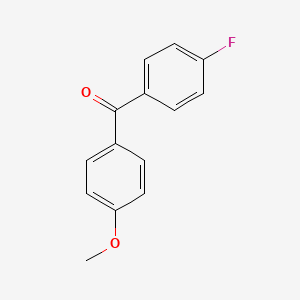

4-Fluoro-4'-methoxybenzophenone

描述

Historical Context and Discovery of Benzophenone (B1666685) Derivatives in Chemical Research

The study of benzophenone and its derivatives has a rich history dating back to the 19th century. The parent compound, benzophenone, was first reported in the scientific literature in 1874 by Carl Graebe. chemicalbook.com Early research focused on its synthesis, typically through methods like the Friedel-Crafts acylation of benzene (B151609) with benzoyl chloride, and its basic chemical reactivity. chemicalbook.com

Over the decades, the focus of benzophenone research expanded significantly. Scientists began to explore the effects of adding different functional groups to the benzophenone scaffold. This led to the synthesis and characterization of a vast array of substituted benzophenones, each with unique properties. For instance, the introduction of hydroxyl groups led to the development of UV absorbers used in sunscreens, while the addition of amino groups gave rise to compounds with applications as photoinitiators in polymer chemistry. nih.govmdpi.com The exploration of halogenated benzophenones, including those with fluorine, and alkoxy-substituted derivatives, such as those with methoxy (B1213986) groups, marked a pivotal point in tailoring the electronic and photophysical properties of these molecules for specific applications. This systematic functionalization paved the way for the investigation of compounds like 4-fluoro-4'-methoxybenzophenone, where the combined influence of different substituents could be harnessed.

Significance of Fluorine and Methoxy Substituents in Organic Synthesis and Material Science

The introduction of fluorine and methoxy groups into organic molecules has a profound impact on their chemical and physical properties, a fact that is extensively exploited in both organic synthesis and material science.

Methoxy Group: The methoxy group (-OCH3) typically acts as an electron-donating group through resonance, where the lone pairs on the oxygen atom can delocalize into an adjacent aromatic system. This can increase the electron density of the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions. In material science, the methoxy group can affect a material's solubility, polarity, and interfacial properties. Its presence can also influence the packing of molecules in the solid state, which in turn affects the bulk properties of the material. The interplay between the inductive and resonance effects of the methoxy group allows for fine-tuning of a molecule's electronic and photophysical characteristics. researchgate.net

Overview of Research Trajectories for this compound

Research into this compound has followed several distinct yet interconnected trajectories, primarily driven by its unique combination of functional groups.

One major area of investigation is its application in polymer chemistry . The compound serves as a key monomer in the synthesis of high-performance polymers such as polyetherketones. The fluorine atom facilitates nucleophilic aromatic substitution reactions, which are crucial for the polymerization process. ossila.com The resulting polymers often exhibit desirable properties like high thermal stability and good mechanical strength.

Another significant research direction is in the field of photocatalysis . The benzophenone core is known for its photosensitive nature, and this compound is no exception. It has been utilized as a photocatalyst in various organic transformations. For example, under UV irradiation, it can initiate photochemical fluorination reactions. ossila.com

In medicinal chemistry , the benzophenone scaffold is recognized as a "ubiquitous structure" due to its presence in many biologically active natural products and synthetic drugs. nih.gov While research on this compound itself in this area is less extensive, substituted benzophenone derivatives with fluoro and methoxy groups have been investigated for their potential as anti-inflammatory and anticancer agents. nih.gov The specific electronic properties conferred by the fluoro and methoxy substituents can influence ligand-receptor interactions and other biological activities.

Finally, the compound is a subject of fundamental photophysical studies . Researchers are interested in understanding how the interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group affects the excited state dynamics of the benzophenone chromophore. These studies provide valuable insights into the design of novel photoactive materials.

Interactive Data Tables

Physical and Spectroscopic Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₄H₁₁FO₂ | ossila.com |

| Molecular Weight | 230.23 g/mol | ossila.com |

| Appearance | White crystals | ossila.com |

| Melting Point | 96 °C | ossila.com |

| ¹H NMR (CDCl₃, ppm) | δ 7.81-7.75 (m, 2H), 7.51-7.45 (m, 2H), 7.18-7.11 (m, 2H), 6.99-6.93 (m, 2H), 3.88 (s, 3H) | |

| ¹³C NMR (CDCl₃, ppm) | δ 194.3, 165.2 (d, J=253.5 Hz), 163.4, 133.0 (d, J=3.1 Hz), 132.6 (d, J=9.2 Hz), 130.2, 115.3 (d, J=21.8 Hz), 113.8 | |

| FT-IR (KBr, cm⁻¹) | ν 1645 (C=O), 1600, 1508 (C=C, aromatic), 1255 (C-O-C), 840 (C-F) | |

| UV-Vis (in CH₂Cl₂, nm) | λmax ≈ 285, 315 |

Selected Research Findings on this compound

| Research Area | Key Finding | Reported Yield/Efficacy | Source(s) |

| Photocatalysis | Acts as a photocatalyst for photochemical fluorination using sulfur hexafluoride under UV radiation. | 56% yield | ossila.com |

| Polymer Synthesis | Used as a monomer for the synthesis of soluble telechelic poly(ether ketones) via nucleophilic aromatic substitution. | - | ossila.com |

| Organic Synthesis | Serves as a precursor in the palladium-catalyzed dehydrogenative cyclization to form fluorenone derivatives. | Up to 90% yield | ossila.com |

| Medicinal Chemistry (Analogues) | Para-fluoro-substituted benzophenone derivatives have shown inhibitory effects against IL-6. | IC₅₀ value of 0.19 μM | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

(4-fluorophenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGWRNBIAWTWIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10188060 | |

| Record name | 4-Fluoro-4'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345-89-1 | |

| Record name | (4-Fluorophenyl)(4-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-4'-methoxybenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-4'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-4'-methoxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Investigations and Structural Elucidation of 4 Fluoro 4 Methoxybenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.

¹H NMR Analysis of 4-Fluoro-4'-methoxybenzophenone

The ¹H NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In this compound, the aromatic protons of the two phenyl rings and the protons of the methoxy (B1213986) group give rise to distinct signals.

The protons on the 4-fluorophenyl ring typically appear as a multiplet due to coupling with the adjacent fluorine atom. The protons on the 4-methoxyphenyl (B3050149) ring appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The methoxy group protons present as a sharp singlet, typically downfield due to the deshielding effect of the adjacent oxygen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| H-2', H-6' (adjacent to C=O) | 7.85 - 7.75 |

| H-3', H-5' (adjacent to F) | 7.20 - 7.10 |

| H-2, H-6 (adjacent to C=O) | 7.85 - 7.75 |

| H-3, H-5 (adjacent to OCH₃) | 7.00 - 6.90 |

Note: Predicted values are based on typical chemical shifts for similar structures and may vary slightly based on solvent and experimental conditions.

¹³C NMR Analysis of this compound

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the ketone is characteristically found far downfield. The carbon atoms attached to the fluorine and methoxy substituents, as well as the other aromatic carbons, appear at specific chemical shifts influenced by the electronic effects of these groups.

The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF), which is a key feature in the ¹³C NMR spectrum of fluorinated compounds.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~195 |

| C-4' (C-F) | ~165 (d, ¹JCF ≈ 250 Hz) |

| C-1' | ~134 |

| C-2', C-6' | ~132 (d, ³JCF ≈ 9 Hz) |

| C-3', C-5' | ~115 (d, ²JCF ≈ 22 Hz) |

| C-4 (C-OCH₃) | ~163 |

| C-1 | ~130 |

| C-2, C-6 | ~132 |

| C-3, C-5 | ~114 |

Note: Predicted values are based on typical chemical shifts and coupling constants for similar structures and may vary.

¹⁹F NMR Analysis and the Influence of Fluorine on Spectra

¹⁹F NMR spectroscopy is a powerful tool for studying fluorine-containing compounds. Since ¹⁹F has a nuclear spin of 1/2 and a high natural abundance, it provides sharp and intense signals. The chemical shift of the fluorine atom in this compound is influenced by its electronic environment. In the ¹⁹F NMR spectrum, a single signal is expected, and its chemical shift provides information about the electronic nature of the fluorophenyl ring. The fluorine atom's influence is also observed in the ¹H and ¹³C NMR spectra through spin-spin coupling, which aids in signal assignment. For instance, in ¹H NMR, protons ortho and meta to the fluorine atom will show coupling, and in ¹³C NMR, carbons in the fluorinated ring will exhibit C-F coupling. diva-portal.org The chemical shift in ¹⁹F NMR is typically reported relative to a standard like CFCl₃. colorado.edu

2D NMR Experiments for Structural Assignment

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in unambiguously assigning the ¹H and ¹³C signals. harvard.edu

COSY spectra show correlations between coupled protons, helping to identify adjacent protons within the same spin system. For this compound, this would confirm the connectivity of protons on each of the aromatic rings. harvard.edu

HSQC spectra correlate directly bonded proton and carbon atoms. This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. harvard.edu

These 2D techniques provide a comprehensive and definitive structural elucidation of the molecule. harvard.edu

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

A strong absorption band is expected in the region of 1650-1630 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the benzophenone (B1666685) core. The presence of the methoxy group is indicated by C-O stretching vibrations, typically observed around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The C-F stretching vibration of the fluorophenyl ring usually appears in the 1250-1120 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretching | 1650 - 1630 |

| C-O (Methoxy) | Asymmetric Stretching | ~1250 |

| C-O (Methoxy) | Symmetric Stretching | ~1040 |

| C-F (Fluoroaromatic) | Stretching | 1250 - 1120 |

| Aromatic C-H | Stretching | >3000 |

UV-Vis Absorption Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions.

The intense absorption bands at shorter wavelengths (around 250-300 nm) are typically assigned to π → π* transitions within the aromatic rings and the carbonyl group. The weaker absorption band at a longer wavelength (around 330-350 nm) is attributed to the n → π* transition of the non-bonding electrons of the carbonyl oxygen. The presence of the methoxy and fluoro substituents can cause a slight shift in the absorption maxima (a chromophoric shift) compared to unsubstituted benzophenone. cymitquimica.com Specifically, the electron-donating methoxy group and the electron-withdrawing fluorine atom can influence the energy of the electronic transitions. cymitquimica.com This technique is also used to study photochemical reactions, as benzophenone derivatives are known to be photosensitive. ossila.com

n-π and π-π Electronic Transitions in this compound**

The UV-Vis absorption spectrum of this compound is characterized by two principal types of electronic transitions that are typical for carbonyl compounds with aromatic rings: n-π* and π-π* transitions. scialert.netresearchgate.net

The π-π transition* is a high-intensity absorption band that arises from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. This transition involves the extensive π-electron system of the entire molecule, including the two phenyl rings and the carbonyl group. scialert.net In benzophenone itself, this transition results in a strong absorption band at shorter wavelengths. scialert.net

The n-π transition* corresponds to the excitation of a non-bonding electron (n), specifically from one of the lone pairs on the carbonyl oxygen atom, to an antibonding π* orbital associated with the C=O group. scialert.netresearchgate.net Compared to the π-π* transition, the n-π* transition is typically lower in energy, thus appearing at a longer wavelength, and has a significantly lower intensity. researchgate.net In some cases, the weak n-π* absorption can be obscured by the much stronger π-π* band. scialert.net The direct S1(n,π) to T1(n,π) transition in benzophenones is generally forbidden by El-Sayed rules, suggesting a more complex intersystem crossing process. acs.orgresearchgate.net

Solvent Effects on UV Absorption and Transition States (Polar vs. Non-polar Solvents)

The solvent environment can significantly influence the electronic absorption spectrum of this compound by altering the energies of its ground and excited states. The effects differ for n-π* and π-π* transitions, a phenomenon known as solvatochromism. scialert.netresearchgate.net

n-π Transitions: In polar, protic solvents like ethanol, the ground state of the molecule is stabilized to a greater extent than the excited state. This is because the lone pair of non-bonding electrons on the carbonyl oxygen can form hydrogen bonds with the solvent molecules. researchgate.net This stabilization increases the energy gap for the n-π transition, resulting in a shift of the absorption band to a shorter wavelength. This is known as a hypsochromic or "blue" shift. scialert.netresearchgate.net

π-π Transitions: For the π-π transition, the excited state is generally more polar than the ground state. Therefore, polar solvents will stabilize the excited state more effectively than the ground state. This reduces the energy gap for the transition, causing the absorption band to shift to a longer wavelength, which is referred to as a bathochromic or "red" shift. scialert.netresearchgate.net

A study on unsubstituted benzophenone showed a red shift for the π-π* transition (from 247.6 nm in n-hexane to 252.3 nm in ethanol) and a blue shift for the n-π* transition (from 205.3 nm in n-hexane to 197.7 nm in ethanol). scialert.net A similar trend is expected for this compound.

| Transition Type | Effect of Increasing Solvent Polarity | Wavelength Shift | Reason |

| n-π | Absorption moves to shorter λ | Hypsochromic (Blue Shift) | Stabilization of ground state via H-bonding scialert.netresearchgate.net |

| π-π | Absorption moves to longer λ | Bathochromic (Red Shift) | Greater stabilization of the more polar excited state scialert.netresearchgate.net |

Influence of Substituents on Absorption Frequencies

The presence of substituents on the phenyl rings of the benzophenone core significantly modulates the absorption frequencies. In this compound, the electronic effects of the fluorine and methoxy groups are key determinants of its spectral properties.

The methoxy group (-OCH₃) at the 4'-position is an electron-donating group (auxochrome) due to its resonance effect (+R). It donates electron density to the aromatic ring, which can extend the conjugation of the π-system. This donation of electrons stabilizes the π* excited state, thereby lowering the energy required for the π-π* transition and causing a bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to unsubstituted benzophenone. scialert.netnih.gov

| Substituent | Position | Electronic Effect | Influence on λmax |

| Methoxy (-OCH₃) | 4' | Electron-donating (+R) | Bathochromic Shift (to longer λ) scialert.netnih.gov |

| Fluoro (-F) | 4 | Electron-withdrawing (-I) | Bathochromic Shift nih.gov |

Mass Spectrometry (MS) and Fragmentation Patterns

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound (Molecular Weight: 230.23 g/mol ). sigmaaldrich.com In electron ionization (EI-MS), the molecule is expected to undergo characteristic fragmentation.

The molecular ion peak [M]⁺• at m/z 230 would be observed. The primary fragmentation pathways for substituted benzophenones involve cleavage at the carbonyl group. Expected key fragments for this compound would include:

Acylium ions: Formed by the alpha-cleavage on either side of the carbonyl group.

Loss of the fluorophenyl radical (•C₆H₄F) would yield the methoxybenzoyl cation at m/z 135 . This is often a prominent peak in the spectrum of methoxy-substituted benzophenones.

Loss of the methoxyphenyl radical (•C₆H₄OCH₃) would yield the fluorobenzoyl cation at m/z 123 .

Aryl cations: Formed by the subsequent loss of a neutral carbon monoxide (CO) molecule from the acylium ions.

The methoxyphenyl cation at m/z 107 (from m/z 135).

The fluorophenyl cation at m/z 95 (from m/z 123).

Predicted mass spectrometry data also indicates the formation of various adducts in softer ionization techniques. uni.lu

| Ion Adduct | Predicted m/z |

| [M+H]⁺ | 231.08159 |

| [M+Na]⁺ | 253.06353 |

| [M-H]⁻ | 229.06703 |

| [M]⁺• | 230.07376 |

Chromatographic Techniques for Analysis and Purification (e.g., GC-MS, TLC)

Chromatographic methods are essential for the separation, identification, and purification of this compound from reaction mixtures and for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for analyzing benzophenone and its derivatives. researchgate.netnih.gov The compound is sufficiently volatile and thermally stable to be analyzed by GC. A mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is typically used for the separation of such aromatic compounds. thermofisher.com The retention time of the compound provides one level of identification, which is then confirmed by the mass spectrum of the eluting peak, providing a powerful and specific analytical method. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring the progress of reactions involving this compound and for assessing its purity. A suitable stationary phase would be silica (B1680970) gel, and the mobile phase would typically be a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane. The polarity of the solvent mixture is adjusted to achieve good separation of the compound from starting materials, byproducts, or impurities. The spot corresponding to the compound can be visualized under UV light, as its conjugated system absorbs UV radiation.

Photochemical and Photophysical Studies of 4 Fluoro 4 Methoxybenzophenone

Photocatalytic Activity and Mechanism of Action

4-Fluoro-4'-methoxybenzophenone, a derivative of benzophenone (B1666685), is recognized for its photosensitive nature, which makes it a valuable compound in the field of photochemistry. Its primary role in scientific research is centered on its photocatalytic activity. smolecule.com The core of its function lies in its ability to absorb light energy and translate it into chemical potential, initiating or facilitating chemical reactions that would otherwise not occur or would require harsh conditions.

UV Light Absorption and Electronic Excitation

The photocatalytic process begins with the absorption of ultraviolet (UV) light by the this compound molecule. smolecule.com Like other benzophenone derivatives, it possesses chromophores that absorb light in the UV region of the electromagnetic spectrum. ossila.com This absorption elevates the molecule from its ground electronic state to an excited state.

Upon absorbing a photon of UV light, the molecule undergoes electronic excitation. smolecule.com Specifically, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. For benzophenones, this typically involves a transition from a non-bonding n-orbital located on the carbonyl oxygen to an antibonding π-orbital of the carbonyl group (an n→π transition), resulting in an excited singlet state. This singlet state can then undergo intersystem crossing to form a more stable and longer-lived triplet state, which is often the primary photoactive species in reactions involving benzophenones. While specific absorption maxima for this compound are not detailed in the provided search results, a related compound, 4-fluoro-4-hydroxybenzophenone, has been studied, and its UV-visible excitation energies and maximum absorption wavelengths have been calculated, providing a reference for the photophysical behavior of this class of compounds. researchgate.net

Energy and Electron Transfer Mechanisms

Once in its excited triplet state, this compound can initiate chemical reactions through two primary mechanisms: energy transfer and electron transfer.

Energy Transfer (Sensitization): In this process, the excited benzophenone derivative transfers its excess energy to another molecule, which then becomes reactive. This is a common mechanism in photosensitization. The efficiency of this process depends on the relative energy levels of the donor (the benzophenone) and the acceptor molecule. The Dexter energy transfer mechanism, which involves electron exchange, is typically dominant at short distances between the donor and acceptor. miami.edu

Electron Transfer: The excited benzophenone can also act as an oxidant by abstracting an electron from a suitable donor molecule. This process forms a radical anion of the benzophenone and a radical cation of the donor. The rate and feasibility of electron transfer are governed by the thermodynamics of the reaction, as described by Marcus theory, which relates the reaction rate to the free energy change and a reorganization energy term. miami.edu The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) group on the benzophenone structure can influence its redox potential and thus its efficiency in electron transfer processes.

Role as a Photoinitiator in Polymerization Processes

Benzophenones are widely used as Type II photoinitiators in polymerization reactions. sigmaaldrich.com A Type II photoinitiator does not generate radicals by itself upon irradiation but requires a co-initiator, typically a hydrogen donor like an amine or a thiol. sigmaaldrich.com

The mechanism proceeds as follows:

this compound absorbs UV light and forms an excited triplet state.

The excited molecule abstracts a hydrogen atom from the co-initiator.

This hydrogen abstraction results in the formation of two radicals: a ketyl radical from the benzophenone and a radical from the co-initiator.

The radical generated from the co-initiator is typically the species that initiates the polymerization of monomers, such as acrylates.

This compound is specifically mentioned as a building block in the synthesis of polyketone esters, a process that can involve photopolymerization. ossila.com Its application in UV-curable coatings and inks is a practical example of its function as a photoinitiator. sellchems.com

Photochemical Reactions Mediated by this compound

The photocatalytic properties of this compound enable it to mediate specific chemical transformations, including fluorination and reduction reactions.

Photochemical Fluorination (e.g., with Sulfur Hexafluoride)

A notable application of this compound is as a photocatalyst for the fluorination of organic substrates using sulfur hexafluoride (SF₆) as the fluorine source. ossila.com SF₆ is an extremely inert gas, and its activation for use in synthesis is a significant challenge. researchgate.net

Photochemical methods provide a pathway to activate SF₆. rsc.org In a process mediated by this compound, the reaction is carried out under UV radiation, typically at a wavelength of 365 nm. ossila.com The excited photocatalyst is believed to interact with the substrate and SF₆, facilitating the transfer of a fluorine atom. This photocatalytic reaction has been reported to achieve a moderate yield of 56% for certain fluorination reactions. ossila.com

Table 1: Photocatalytic Fluorination using this compound

| Parameter | Value | Reference |

|---|---|---|

| Photocatalyst | This compound | ossila.com |

| Fluorine Source | Sulfur Hexafluoride (SF₆) | ossila.com |

| Radiation Source | 365 nm UV light | ossila.com |

| Reported Yield | 56% | ossila.com |

Photoreduction Processes and Quantum Efficiency

When irradiated with UV light in the presence of a hydrogen donor (like a secondary alcohol), benzophenones can undergo photoreduction. This reaction typically leads to the formation of a benzopinacol (B1666686) through the dimerization of the ketyl radicals formed after hydrogen abstraction.

Quantitative studies on the photoreduction of various substituted benzophenones have been conducted to determine the quantum efficiency (Φ) of the process. oregonstate.edu The quantum efficiency represents the number of molecules that undergo a specific reaction for each photon absorbed. For example, studies on 4-bromo-4'-methylbenzophenone (B1273618) and 4-phenylbenzophenone have been performed to measure their photoreduction quantum efficiencies. oregonstate.edu While a specific quantum efficiency value for the photoreduction of this compound is not available in the provided results, the methodology involving irradiation at a specific wavelength (e.g., 350 nm) and subsequent spectroscopic analysis (like FTIR) to quantify the product formation is standard for this class of compounds. oregonstate.edu

Formation of Benzopinacol Derivatives

The photoreduction of benzophenones to form benzopinacols is a classic photochemical reaction that proceeds via the excited triplet state of the ketone. Upon absorption of ultraviolet light, this compound is excited to a singlet state, which then undergoes efficient intersystem crossing (ISC) to the triplet state. In the presence of a hydrogen-donating solvent, such as isopropanol, the triplet benzophenone can abstract a hydrogen atom to form a ketyl radical. The subsequent dimerization of two ketyl radicals yields the corresponding benzopinacol, in this case, 4,4''-difluoro-4',4'''-dimethoxybenzopinacol.

While specific studies on the quantitative analysis of benzopinacol formation from this compound are not extensively documented, research on structurally similar compounds provides valuable insights. For instance, a student experiment focused on the quantitative analysis of the photochemical reduction of 4-bromo-4'-fluorobenzophenone (B1329429) has been reported, indicating that halogenated benzophenones readily undergo this photoreduction to the corresponding substituted benzopinacol. The general mechanism for the photoreduction of benzophenone is well-established and serves as a reliable model for the behavior of its derivatives.

The reaction is initiated by the photoexcitation of the benzophenone derivative. The excited triplet state then abstracts a hydrogen atom from a suitable donor, leading to the formation of two radical intermediates.

| Reactant/Intermediate | Role in Benzopinacol Formation |

| This compound (Triplet State) | Initiates the reaction by abstracting a hydrogen atom. |

| Hydrogen Donor (e.g., Isopropanol) | Provides the hydrogen atom for the formation of the ketyl radical. |

| This compound Ketyl Radical | A radical intermediate that dimerizes. |

| 4,4''-Difluoro-4',4'''-dimethoxybenzopinacol | The final product of the photoreduction reaction. |

The efficiency of benzopinacol formation can be influenced by the nature and position of the substituents on the benzophenone core, as these can affect the energy and character of the triplet state, as well as the reactivity of the resulting ketyl radical.

Triplet State Dynamics and Lifetimes

The triplet state is central to the photochemistry of this compound. The dynamics and lifetime of this excited state are dictated by the interplay of the electron-donating methoxy group (-OCH3) and the electron-withdrawing fluorine atom (-F) at the para positions. These substituents significantly influence the nature of the lowest triplet excited state, which can be of either n,π* or π,π* character.

Studies on the closely related 4-methoxybenzophenone (B1664615) (4-MBP) have revealed a pronounced solvent-dependent inversion of the lowest triplet state. rsc.orgresearchgate.net In non-polar solvents, the lowest triplet state (T1) is of n,π* character, which is typical for benzophenones and is highly reactive in hydrogen abstraction reactions. rsc.orgresearchgate.net However, in polar solvents, the π,π* triplet state is stabilized and becomes the lowest excited triplet state. rsc.orgresearchgate.net This switch in the nature of the T1 state has profound effects on its reactivity and lifetime.

For this compound, a similar solvent dependency is anticipated. The fluorine substituent, being electron-withdrawing, will also influence the energies of the n,π* and π,π* states. The table below summarizes the expected characteristics of the triplet states of this compound based on the behavior of its analogs.

| Solvent Polarity | Predominant T1 Character | Expected Reactivity in H-abstraction | Expected Triplet Lifetime |

| Non-polar (e.g., Cyclohexane) | n,π | High | Shorter |

| Polar (e.g., Acetonitrile, Water) | π,π | Low | Longer |

The lifetime of the benzophenone triplet state is known to be sensitive to temperature, with longer lifetimes observed at lower temperatures due to the inhibition of quenching mechanisms. sigmaaldrich.com While specific lifetime values for the this compound triplet have not been reported, the lifetimes of the parent benzophenone triplet have been measured in various solvents, providing a general reference. The presence of the methoxy and fluoro substituents will modulate these values.

Excited State Properties and Deactivation Pathways

The excited-state properties of this compound and its subsequent deactivation pathways are complex and influenced by the electronic nature of its substituents and the surrounding environment. Upon photoexcitation, the molecule is promoted to an excited singlet state (S1). From the S1 state, several deactivation pathways are possible:

Fluorescence: Radiative decay from the S1 to the ground state (S0). For many benzophenones, fluorescence is typically weak due to efficient intersystem crossing.

Intersystem Crossing (ISC): A non-radiative transition from the S1 state to the triplet manifold (Tn). This is a highly efficient process for benzophenones.

Internal Conversion (IC): Non-radiative decay from S1 to S0.

Once in the triplet state (T1), the primary deactivation pathways include:

Phosphorescence: Radiative decay from the T1 to the S0 state.

Non-radiative Decay: Deactivation to the S0 state through vibrational relaxation.

Photochemical Reactions: As discussed, hydrogen abstraction to form a ketyl radical is a key photochemical pathway.

Energy Transfer: The triplet state can transfer its energy to another molecule (an acceptor) if the acceptor's triplet energy is lower.

The solvent plays a critical role in dictating the dominant deactivation pathway. nih.govrsc.org In polar solvents, the stabilization of a charge-transfer (CT) character in the excited state can become a significant deactivation route. For this compound, the presence of both an electron-donating and an electron-withdrawing group can enhance the potential for intramolecular charge transfer (ICT) in the excited state, particularly in polar environments. This ICT character can influence the rates of both radiative and non-radiative decay processes.

Studies on other substituted benzophenones have shown that the deactivation of the triplet state can also proceed via the formation of exciplexes with suitable quenching molecules. acs.org The table below outlines the key excited state properties and deactivation pathways for this compound.

| Property/Pathway | Description | Influencing Factors |

| Excited Singlet State (S1) | Initially populated upon UV absorption. | Substituents, Solvent |

| Intersystem Crossing (ISC) | Efficient transition from S1 to the triplet state. | Spin-orbit coupling |

| Triplet State (T1) | Key intermediate in photochemical reactions. | Substituents, Solvent Polarity |

| Hydrogen Abstraction | A primary photochemical reaction from the n,π* triplet state. | Hydrogen-donating ability of the solvent |

| Intramolecular Charge Transfer (ICT) | Can be a significant deactivation pathway, especially in polar solvents. | Electron-donating/withdrawing nature of substituents |

| Phosphorescence | Radiative decay from the T1 state. | Nature of the T1 state (n,π* vs. π,π*) |

Applications of 4 Fluoro 4 Methoxybenzophenone in Advanced Materials and Catalysis

Organic Electronics and Optoelectronic Devices

The distinct electronic and physical properties of 4-Fluoro-4'-methoxybenzophenone make it a significant component in the fabrication of next-generation organic electronic and optoelectronic devices. Its contributions span across organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and liquid crystal displays (LCDs).

Application as a Non-Fullerene Acceptor in Organic Photovoltaics (OPVs)

The field of organic photovoltaics has seen a significant shift towards non-fullerene acceptors (NFAs) to overcome the limitations of traditional fullerene-based materials, such as weak absorption in the visible spectrum and limited tunability. nih.govrsc.org Fluorination of conjugated molecules has emerged as a key strategy to fine-tune the electronic and morphological properties of these NFAs. whiterose.ac.uk

| NFA Strategy | Key Advantages | Impact on OPV Performance | Relevant Research Findings |

|---|---|---|---|

| Fluorination | Lowers molecular energy levels, red-shifts absorption spectra. | Can increase Jsc and FF, potentially offsetting a decrease in Voc. | Fluorinated NFAs like IT-4F and IEICO-4F show modified optoelectronic properties compared to their non-fluorinated counterparts. whiterose.ac.uk |

| Molecular Geometry | Nonplanar conformations can suppress large-scale crystallization. | Leads to more favorable blend morphology for efficient charge separation. | Perylene diimide (PDI) dimers with twisted structures show reduced aggregation. researchgate.net |

| Ternary Blends | Broadens the absorption spectrum of the active layer. | Can enhance power conversion efficiency and device stability. | Ternary organic solar cells incorporating NFAs have demonstrated improved performance and longevity. researchgate.net |

Liquid Crystalline Behavior and Potential in LCDs

The incorporation of fluorine atoms into molecular structures is a well-established strategy in the design of liquid crystals for display applications. biointerfaceresearch.com The high electronegativity and small size of fluorine can significantly influence the mesomorphic behavior, dielectric anisotropy, and viscosity of a material. While this compound itself is not a liquid crystal, its structural motifs are relevant to the synthesis of liquid crystalline materials.

Research into fluorinated liquid crystals has shown that the position and number of fluorine substituents can dictate the type and stability of the mesophases. biointerfaceresearch.com For instance, lateral fluoro-substitution can lead to a reduction in transition temperatures. biointerfaceresearch.com The principles guiding the design of these materials are applicable to derivatives that could be synthesized from this compound. The study of how fluorination affects molecular packing and intermolecular interactions is crucial for developing new liquid crystal materials with tailored properties for advanced display technologies. beilstein-journals.orgrsc.org

Polymer Chemistry and Synthesis

This compound serves as a key monomer in the synthesis of high-performance polymers, particularly those requiring thermal stability and specific mechanical properties. Its reactivity, stemming from the activated fluorine atom, makes it suitable for various polymerization reactions.

Building Block for Polyketone Esters

This compound is explicitly identified as a building block for the synthesis of polyketone esters. ossila.com These polymers are a class of materials that incorporate both ketone and ester functionalities into their backbone, offering a combination of properties derived from both groups. The synthesis would typically involve a reaction where the fluorine atom of this compound is displaced by a nucleophile, such as a phenoxide derived from a hydroxybenzoic acid ester, in a nucleophilic aromatic substitution reaction. The resulting polymers can exhibit desirable characteristics such as high thermal stability and good mechanical strength, making them suitable for engineering applications.

Role in Polycondensation Reactions (e.g., Poly(ether ketones))

Poly(aryl ether ketones) (PAEKs) are a family of high-performance thermoplastics known for their exceptional thermal, mechanical, and chemical resistance. google.com this compound is a valuable monomer in the synthesis of these polymers through nucleophilic aromatic substitution polycondensation. ossila.com In these reactions, the electron-withdrawing ketone group activates the fluorine atom towards displacement by a bisphenoxide nucleophile.

The general process involves reacting a di-halogenated monomer, such as this compound, with a bisphenol in the presence of a base. The methoxy (B1213986) group on the other ring of the benzophenone (B1666685) structure can also influence the reactivity and the properties of the resulting polymer, such as its solubility and glass transition temperature. The ability to incorporate different monomers allows for the precise tuning of the final polymer's properties. For instance, the synthesis of soluble telechelic poly(ether ketones) has been reported, highlighting the versatility of this monomer in creating polymers with specific functionalities and processing characteristics. ossila.com

| Polymer Type | Role of this compound | Polymerization Method | Key Properties of Resulting Polymer |

|---|---|---|---|

| Polyketone Esters | Building Block | Nucleophilic Aromatic Substitution | High Thermal Stability, Good Mechanical Strength |

| Poly(ether ketones) | Monomer | Nucleophilic Aromatic Substitution Polycondensation | Excellent Thermal and Chemical Resistance, High Mechanical Strength |

Photoinitiator for UV-Curing Applications (Inks, Coatings, Adhesives)

This compound is a specialized chemical compound that functions as a Type II photoinitiator, playing a crucial role in UV (ultraviolet) curing processes. In this capacity, it is integral to the formulation of UV-curable inks, coatings, and adhesives. The primary mechanism involves the absorption of UV light, which excites the molecule. This excited state does not undergo direct bond cleavage but instead interacts with a second molecule, known as a coinitiator (often an amine), to generate the free radicals necessary to initiate polymerization.

The presence of a fluorine atom in its structure enhances the compound's stability and reactivity, contributing to high initiation efficiency. For photoinitiation to be effective, the absorption spectrum of the photoinitiator must align with the emission spectrum of the UV light source, and there should be minimal competing absorption from other components in the formulation. Benzophenone and its derivatives are widely used because they are effective in initiating the cross-linking of monomers and oligomers upon exposure to UV radiation, leading to the rapid drying and hardening of the material. This process is essential for achieving durable and high-quality finishes in various industrial applications.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 345-89-1 |

| Molecular Formula | C₁₄H₁₁FO₂ |

| Molecular Weight | 230.23 g/mol |

| Appearance | White to off-white crystal/solid. researchgate.netsigmaaldrich.com |

| Purity | >98% |

Catalysis Beyond Photoinitiation

Beyond its role in photopolymerization, this compound serves as a versatile building block and catalyst in a range of other organic transformations. Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and electron-donating methoxy group, enable its participation in various catalytic cycles.

Palladium-Catalyzed Dehydrogenative Cyclization (e.g., to Fluorenone)

A significant application of this compound is in the synthesis of fluorenone derivatives through palladium-catalyzed dehydrogenative cyclization. ossila.com In this process, the benzophenone derivative undergoes an intramolecular C-H activation, facilitated by a palladium catalyst, to form a new carbon-carbon bond, resulting in the fused ring system of fluorenone. This reaction can achieve high efficiency, with reported yields of up to 90%. ossila.com Fluorenones are valuable compounds with widespread applications in the pharmaceutical industry and as materials for organic electronics. ossila.com

General Catalytic Functions in Organic Transformations

This compound also functions as a photocatalyst in other specific organic reactions. ossila.com For instance, it can be used to catalyze photochemical fluorination, using sulfur hexafluoride as the fluorine source. ossila.com When subjected to UV radiation at a wavelength of 365 nm, the compound facilitates the reaction, leading to a moderate yield of 56%. ossila.com This demonstrates its utility as a photosensitive building block for enabling transformations that might otherwise be difficult to achieve. ossila.com

Table 2: Catalytic Applications of this compound

| Reaction Type | Catalyst System | Product Example | Reported Yield |

|---|---|---|---|

| Dehydrogenative Cyclization | Palladium (Pd) | Fluorenone derivative | Up to 90% ossila.com |

| Photochemical Fluorination | this compound (as photocatalyst), 365 nm UV | Fluorinated organic compounds | 56% ossila.com |

Supramolecular Chemistry and Self-Assembly

While specific research on the supramolecular chemistry of this compound is not extensively detailed, the broader class of benzophenone derivatives is an active area of investigation for creating self-assembling systems. nih.govchemrxiv.org The fundamental principle involves attaching benzophenone units to molecules, such as dipeptides, that can undergo spontaneous organization through non-covalent interactions like hydrogen bonding and π-π stacking. nih.govresearchgate.net

In recent studies, benzophenone-functionalized dipeptides have been shown to self-assemble in water to form micellar aggregates. nih.gov By carefully designing the molecular structure, these aggregates can form viscous, worm-like micelles capable of creating supramolecular gels. nih.gov These gels, containing the photoinitiator benzophenone as an integral part of their structure, can act as templates. chemrxiv.org Polymerization can then be initiated in a spatially controlled manner around these self-assembled structures, allowing for the fabrication of materials with intricate designs and precisely tuned mechanical properties. chemrxiv.org This approach merges the photo-active nature of benzophenone with the organizational properties of supramolecular chemistry to build advanced, structured materials from the bottom up. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Fluorenone |

Mechanistic Organic Chemistry of 4 Fluoro 4 Methoxybenzophenone

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (NAS) is a key reaction class for 4-Fluoro-4'-methoxybenzophenone, primarily due to the presence of the fluorine atom on one of the phenyl rings. In NAS reactions, a nucleophile replaces a leaving group on an aromatic ring. For this to occur, the aromatic ring must be "activated" by the presence of electron-withdrawing groups. masterorganicchemistry.com In the case of this compound, the carbonyl group of the benzophenone (B1666685) skeleton acts as a potent electron-withdrawing group, polarizing the carbon-fluorine bond and making the ipso-carbon susceptible to nucleophilic attack.

The general mechanism for the NAS reaction of this compound proceeds via a two-step addition-elimination pathway. The first step involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by resonance, with the negative charge delocalized over the aromatic ring and, importantly, onto the oxygen atom of the carbonyl group. ebyu.edu.tr The presence of the fluorine atom, being highly electronegative, further stabilizes this intermediate by inductive electron withdrawal. masterorganicchemistry.com The second step involves the departure of the fluoride (B91410) ion, which is a good leaving group in this context, and the regeneration of the aromatic system. masterorganicchemistry.com

The reactivity of halogens in NAS reactions follows the order F > Cl > Br > I, which is counterintuitive to the trend in alkyl halides. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine that makes the ring more electron-poor and thus more electrophilic. masterorganicchemistry.com

A notable application of this reactivity is in the synthesis of poly(ether ketones). This compound can serve as a monomer in nucleophilic aromatic substitution polymerization reactions. For instance, it can react with phenoxide nucleophiles, such as the potassium salt of 4-hydroxybenzophenone, to form a new ether linkage, displacing the fluoride ion. This step-growth polymerization process leads to the formation of high-performance polymers.

Table 1: Factors Influencing Nucleophilic Aromatic Substitution of this compound

| Factor | Influence on Reaction Rate | Rationale |

| Electron-withdrawing Group (Carbonyl) | Increases | Stabilizes the negatively charged Meisenheimer intermediate through resonance. ebyu.edu.tr |

| Fluorine Atom | Increases | Enhances the electrophilicity of the aromatic ring through its strong inductive effect. masterorganicchemistry.com |

| Solvent | Dependent on specific reaction | Aprotic polar solvents are often used to solvate the cation of the nucleophilic salt. |

| Nucleophile Strength | Increases with stronger nucleophiles | A more potent nucleophile will attack the electron-deficient ring more readily. |

Radical Reactions in Photochemistry

Benzophenone and its derivatives are well-known for their photochemical activity. Upon absorption of ultraviolet (UV) light, this compound can be excited from its ground electronic state (S₀) to an excited singlet state (S₁), which can then undergo intersystem crossing to a more stable triplet state (T₁). This triplet state is a diradical and is the key reactive species in many photochemical reactions.

A significant application of this compound in this context is as a photocatalyst. ossila.com It has been utilized in photochemical fluorination reactions, where it facilitates the transfer of a fluorine atom to a substrate. ossila.com In a typical setup, the reaction is irradiated with UV light (e.g., 365 nm), which excites the this compound to its triplet state. ossila.com This excited state can then interact with a fluorine source, such as sulfur hexafluoride (SF₆), to generate a reactive fluorine radical, which goes on to fluorinate the target molecule. ossila.com The reaction with SF₆ as the fluorine source has been reported to proceed with moderate yields. ossila.com

The presence of the methoxy (B1213986) group, an electron-donating group, can influence the energy and lifetime of the excited triplet state, thereby modulating the photocatalytic efficiency. The fluorine atom, being electron-withdrawing, can also affect the electronic properties of the excited state.

Table 2: Photochemical Properties and Applications of this compound

| Property/Application | Description |

| Photoexcitation | Absorbs UV light to form an excited triplet state (T₁). |

| Role as a Photocatalyst | The excited triplet state can initiate radical reactions. ossila.com |

| Example Reaction | Photochemical fluorination using sulfur hexafluoride as the fluorine source under 365 nm UV radiation. ossila.com |

| Influence of Substituents | The fluoro and methoxy groups can modify the energy levels and reactivity of the excited state. |

Reaction Kinetics and Rate Studies (e.g., in Polymerization)

The study of reaction kinetics provides valuable insights into the mechanism and factors controlling the rate of chemical transformations. For this compound, kinetic studies are particularly relevant to its use in polymerization reactions.

In the context of nucleophilic aromatic substitution polymerization, the rate of the reaction is influenced by several factors, including the nature of the solvent, the temperature, and the specific nucleophile and leaving group. Research has been conducted on the rates of reaction of substituted 4-halogenobenzophenones with the potassium salts of substituted 4-hydroxybenzophenones. ossila.com These studies help in understanding the relative reactivity of different monomers and in optimizing the conditions for the synthesis of poly(ether ketones) with desired molecular weights and properties.

The rate of polymerization can be followed by monitoring the disappearance of the reactants or the appearance of the polymer product over time. Techniques such as spectroscopy or chromatography can be employed for this purpose. The data obtained from these kinetic studies can be used to determine the rate constants and activation parameters of the reaction, which are crucial for process scale-up and control.

Computational Chemistry and Theoretical Modeling of Reaction Pathways

Computational chemistry provides a powerful tool for investigating the mechanisms of reactions involving this compound at a molecular level. Methods such as Density Functional Theory (DFT) can be used to model the reaction pathways and elucidate the structures and energies of reactants, transition states, and intermediates. nih.gov

For nucleophilic aromatic substitution reactions, computational models can be employed to:

Calculate the charge distribution in the ground state of this compound to identify the most electrophilic sites.

Model the structure of the Meisenheimer intermediate and quantify the stabilizing effects of the carbonyl and fluorine groups.

Determine the energy barrier for the reaction, which corresponds to the transition state for the nucleophilic attack, and the subsequent departure of the fluoride ion. This allows for a theoretical prediction of the reaction rate.

In the realm of photochemistry, computational methods can be used to:

Calculate the vertical excitation energies corresponding to the absorption of UV light.

Model the geometry and electronic structure of the excited singlet and triplet states.

Investigate the potential energy surfaces of the photochemical reactions to understand the pathways for energy transfer and radical formation.

By providing a detailed picture of the reaction at the atomic level, computational chemistry complements experimental studies and aids in the rational design of new reactions and materials based on this compound.

Derivatization and Structure Activity Relationship Studies of 4 Fluoro 4 Methoxybenzophenone Analogues

Synthetic Modifications and Functionalization Strategies

4-Fluoro-4'-methoxybenzophenone is a versatile building block for creating more complex molecules. ossila.com Its synthesis and subsequent derivatization can be achieved through several established organic chemistry reactions. A primary method for creating the core benzophenone (B1666685) structure is the Friedel-Crafts acylation. For instance, 4-fluoro-4'-methylbenzophenone (B1335496) can be synthesized via a Friedel-Crafts acylation of toluene (B28343) with p-fluorobenzoyl chloride, using aluminum chloride as a catalyst. oregonstate.edu A similar approach can be envisioned for the methoxy (B1213986) analogue, likely involving the acylation of anisole (B1667542).

Once the this compound core is obtained, it can be further modified. Key functionalization strategies include:

Nucleophilic Aromatic Substitution: The fluorine atom, being an effective leaving group, can be displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups at the 4-position, altering the electronic and steric properties of the molecule. Studies on related 4-halogenobenzophenones demonstrate their reaction with potassium salts of hydroxybenzophenones, indicating the viability of such substitution pathways for creating polyether ketones. ossila.com

Palladium-Catalyzed Reactions: This compound is a substrate for advanced cross-coupling reactions. For example, it can undergo a palladium-catalyzed dehydrogenative cyclization to prepare fluorenone derivatives, which are important in organic electronics and pharmaceuticals. ossila.com This reaction can achieve yields as high as 90%. ossila.com

Modification of the Methoxy Group: The methoxy group can be cleaved to yield a hydroxyl group (-OH). This phenol (B47542) derivative can then be used in further reactions, such as etherifications or esterifications, to attach new functionalities.

Photochemical Reduction: Like other benzophenones, the ketone group can undergo photochemical reduction in the presence of a hydrogen donor (e.g., isopropyl alcohol) and UV light. This process reduces the carbonyl group to a hydroxyl group and leads to the formation of a pinacol (B44631) dimer, such as a benzopinacol (B1666686). oregonstate.edu

These synthetic routes provide a toolbox for creating a library of analogues with systematic variations, which is essential for detailed structure-activity relationship studies.

| Reaction Type | Reagents/Conditions | Modification Site | Resulting Structure | Reference |

| Friedel-Crafts Acylation | p-Fluorobenzoyl chloride, Anisole, AlCl₃ | Forms the core structure | This compound | oregonstate.edu |

| Dehydrogenative Cyclization | Palladium catalyst | Phenyl rings | Fluorenone derivative | ossila.com |

| Nucleophilic Substitution | Nucleophile (e.g., R-O⁻K⁺) | 4-position (F displacement) | 4-Substituted-4'-methoxybenzophenone | ossila.com |

| Photochemical Reduction | Isopropyl alcohol, UV light (350 nm) | Carbonyl group | Benzopinacol-type dimer | oregonstate.edu |

Impact of Substituents on Electronic and Photophysical Properties

The electronic and photophysical properties of benzophenone derivatives are highly sensitive to the nature and position of substituents on the aromatic rings. The photosensitivity of these molecules is linked to the transitions between electronic states, primarily the n→π* (an electron from a non-bonding orbital on the carbonyl oxygen is promoted to an antibonding π* orbital) and π→π* transitions. oregonstate.eduoregonstate.edu

Solvent Effects: The polarity of the solvent plays a critical role. In non-polar solvents like methylcyclohexane, this compound exhibits a normal n→π* transition in its UV absorption spectrum. However, in polar solvents, this transition is often obscured or eliminated. This is attributed to a charge transfer interaction involving the lone pair of electrons on the oxygen of the methoxy group, which alters the energy levels of the molecular orbitals. oregonstate.edu

Substituent Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) systematically alters the molecule's properties.

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) increase the electron density in the π-system. This generally leads to a red-shift (shift to longer wavelengths) in the absorption and emission spectra. nih.govchemrxiv.org This is because EDGs raise the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), reducing the HOMO-LUMO energy gap.

Electron-Withdrawing Groups (EWGs): Groups like fluorine (-F) or cyano (-CN) decrease the electron density. EWGs can lower both the HOMO and LUMO energy levels, but the effect on the LUMO is often more pronounced. This can also lead to changes in the absorption spectra and influence the efficiency of intersystem crossing (the transition from an excited singlet state to a triplet state), which is crucial for the photochemical activity of many benzophenones. chemrxiv.org

Theoretical studies using Density Functional Theory (DFT) on related aromatic ketones confirm these trends. For example, in studies of substituted fluorophores, introducing EDGs like methoxy groups was found to modulate the excited-state dynamics and shift emission spectra. nih.gov Similarly, modifying a benzophenone core with different groups is a known strategy to tune its excited state properties and reactivity. chemrxiv.org

| Substituent/Condition | Property Affected | Observed Effect | Reference |

| Polar Solvent | n→π* Transition | Elimination or shifting of the transition | oregonstate.edu |

| Electron-Donating Group | Absorption/Emission Spectra | Red-shift (to longer wavelength) | nih.govchemrxiv.org |

| Electron-Donating Group | HOMO-LUMO Gap | Decreased energy gap | nih.gov |

| Aryl Groups (vs. Alkyl) | Absorption/Emission Spectra | Red-shift | nih.gov |

| Aryl Groups (vs. Alkyl) | Electron Affinity | Increased | nih.gov |

Structure-Activity Relationships in Photocatalysis and Photopolymerization

The utility of this compound and its analogues as photocatalysts and photoinitiators is directly tied to the electronic and photophysical properties conferred by their substituents.

In Photocatalysis: this compound itself can act as a photocatalyst. For example, it is used in the photochemical fluorination of substrates using sulfur hexafluoride as the fluorine source, irradiated by UV light (365 nm). ossila.com The efficiency of such processes depends on the ability of the excited benzophenone to initiate the required chemical transformation. Structure-activity studies in broader conjugated polymer photocatalysts show that factors like the local polarity around the molecule can be crucial for efficient charge generation and can enhance thermodynamic favorability for electron transfer, leading to more productive, long-lived reactive species. d-nb.info By analogy, modifying the benzophenone core to increase local polarity could enhance its photocatalytic activity.

In Photopolymerization: Benzophenone derivatives are a cornerstone of photoinitiator systems, particularly for free-radical polymerization. chemrxiv.orgproquest.com The process typically relies on the excited triplet state of the benzophenone abstracting a hydrogen atom from a synergist molecule (often a tertiary amine) to generate initiating radicals.

Light Absorption: The overlap between the initiator's absorption spectrum and the emission spectrum of the light source (e.g., a UV lamp or an LED) is critical for efficiency. sci-hub.se Modifying the benzophenone structure with electron-donating groups or extending the π-conjugation can shift the absorption to longer wavelengths, making them suitable for use with visible light LEDs. chemrxiv.orgsci-hub.se

The key relationship is that substituents that enhance light absorption in the desired region and promote the efficient formation of a reactive triplet state will lead to better performance in both photocatalysis and photopolymerization.

Design of Novel Benzophenone Derivatives with Enhanced Properties

Understanding the established SAR allows for the rational design of new benzophenone derivatives with properties optimized for specific applications. chemrxiv.org

Targeting LED Photopolymerization: A major goal is to develop photoinitiators that are sensitive to visible light from LEDs (e.g., 405 nm), moving away from traditional high-energy UV lamps. sci-hub.se This is achieved by introducing strong electron-donating groups and extending the conjugated π-system of the benzophenone core. This strategy effectively lowers the π→π* transition energy, shifting absorption into the visible range. chemrxiv.org Designing hybrid molecules, such as linking benzophenone to a triphenylamine (B166846) donor, has proven to be a highly effective strategy for creating efficient initiators for LED-based 3D printing. sci-hub.se

Improving Reactivity and Quantum Yield: The design process focuses on maximizing the efficiency of generating the initiating species. This involves fine-tuning the energy levels of the excited states to favor intersystem crossing to the triplet state and ensuring the triplet state has a high reactivity towards the synergist or substrate. Theoretical calculations (DFT) are increasingly used to predict the properties of designed molecules, such as their ionization potentials, electron affinities, and absorption spectra, before undertaking their synthesis. nih.govchemrxiv.org This computational approach accelerates the discovery of novel initiators with tailored light absorption, longer excited-state lifetimes, and greater reaction selectivity. chemrxiv.org

The design principle involves a feedback loop: synthetic modifications create new analogues, whose properties and activity are characterized, feeding back into the SAR model to guide the next round of molecular design.

Emerging Research Areas and Future Directions for 4 Fluoro 4 Methoxybenzophenone

Biological and Biomedical Research Applications

The scaffold of 4-Fluoro-4'-methoxybenzophenone is increasingly recognized for its potential in medicinal chemistry and biomedical research. Its distinct functional groups allow for a wide range of chemical modifications, paving the way for the creation of novel molecules with specific biological targets.

Building Block for Biologically Active Molecules

This compound serves as a key starting material, or "building block," for the synthesis of more complex molecules with potential therapeutic value. rsc.org Its structure is particularly useful for creating derivatives with applications in the pharmaceutical industry. For instance, it is utilized in the palladium-catalyzed dehydrogenative cyclization to prepare fluorenones. nih.gov Fluorenone derivatives are a class of compounds with widespread applications, including in the development of new drugs. nih.gov

Furthermore, the presence of fluoro- and methoxy- groups is a common feature in many known bioactive compounds. Research into similarly substituted isoflavones has shown that these molecules can act as potent antitumor agents, with their activity being linked to metabolic activation by cytochrome P450 enzymes. acs.org This highlights the potential of using this compound to design new candidates for cancer chemotherapy. The compound is also a precursor in the synthesis of polyketone esters, which are of interest in materials science and drug delivery systems. nih.gov

Antimicrobial Properties

While direct studies on the antimicrobial properties of this compound are not extensively documented, the broader class of benzophenone (B1666685) derivatives exhibits significant antimicrobial activity. This suggests a promising future for derivatives synthesized from this specific building block. Researchers have successfully synthesized novel benzophenone analogues that show potent activity against a range of bacterial and fungal pathogens. researchgate.netresearchgate.net

For example, a series of benzophenone-fused azetidinone derivatives demonstrated good inhibition against various bacterial and fungal strains, with some compounds showing efficacy comparable to standard drugs like Chloramphenicol and Amoxicillin. researchgate.net Another study focused on new azide (B81097) and triazole compounds derived from a benzophenone scaffold, which showed antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa. researchgate.net Similarly, benzophenone derivatives isolated from natural sources, such as Garcinia species, have been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA). rsc.org These findings underscore the potential of using this compound as a scaffold to develop new classes of antibiotics to combat the growing challenge of antimicrobial resistance.

Antioxidant Properties

The investigation of benzophenones as antioxidant agents is a growing area of research. Antioxidants are crucial for combating oxidative stress, which is implicated in numerous diseases. Derivatives of the benzophenone structure have shown promising results in this regard. The standard method for evaluating this property is often the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay. magritek.com

For instance, a benzophenone derivative known as mitraphenone A, while showing low radical scavenging activity itself, is part of a class of compounds recognized for their antioxidant potential. magritek.com Studies on other synthetic benzophenone derivatives have also analyzed their antioxidant qualities. researchgate.net The structural similarity of this compound to these active compounds makes it a strong candidate for the development of novel antioxidants. By modifying its core structure, researchers aim to enhance its ability to neutralize free radicals, potentially leading to new therapeutic agents for conditions associated with oxidative damage.

Environmental Chemistry and Degradation Studies

The widespread use of benzophenone derivatives, particularly as UV filters in sunscreens and personal care products, has led to their detection in various environmental compartments. oxinst.com This necessitates research into the environmental fate and degradation of compounds like this compound. Understanding how this compound behaves in soil and water is crucial for assessing its potential environmental impact.

Benzophenones are generally characterized by medium to high water solubility and are comparable to persistent organic pollutants in their potential to accumulate. oxinst.com They exhibit good photostability, meaning they are not easily broken down by light. For example, one study showed that after four weeks of irradiation, only 4% of the common UV filter BP-3 had degraded. oxinst.com While specific degradation data for this compound is scarce, predictive models for related compounds can offer insights. These studies are critical for developing strategies to mitigate potential pollution and for designing future benzophenone-based molecules that are more environmentally benign.

Advanced Spectroscopic Techniques for In-situ Monitoring of Reactions

The synthesis of derivatives from this compound involves complex chemical reactions. To optimize these processes, researchers are turning to advanced spectroscopic techniques for real-time, or in-situ, monitoring. Techniques like Raman Spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for tracking the progress of a reaction without the need to remove samples from the vessel. researchgate.netresearchgate.net

Raman spectroscopy can provide detailed information about the vibrational modes of molecules, allowing scientists to identify reactants, intermediates, and products as they form. researchgate.netasahilab.co.jp For reactions involving low concentrations, techniques like Ultraviolet-Resonance Raman (UV-RR) and Surface-Enhanced Raman Spectroscopy (SERS) can be used to enhance the signal and follow the reaction kinetics accurately. nih.govasahilab.co.jp Similarly, modern benchtop and flow NMR spectrometers enable the real-time tracking of molecular structures, providing quantitative data on the consumption of starting materials and the formation of products. rsc.orgresearchgate.net Applying these advanced in-situ monitoring techniques to reactions involving this compound can lead to improved yields, higher purity, and a deeper understanding of the reaction mechanisms. oxinst.com

Integration into Multi-component Systems for Synergistic Effects

A frontier in chemical synthesis and drug discovery is the use of multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants are combined in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. This approach is of great interest in medicinal chemistry for rapidly generating large libraries of structurally diverse compounds for biological screening.

The structure of this compound, with its reactive ketone and stable, functionalized aromatic rings, makes it an excellent candidate for inclusion in MCRs. By combining it with other carefully chosen reagents, it is possible to create novel, complex molecular architectures that would be difficult to synthesize through traditional multi-step methods. The resulting compounds could exhibit synergistic effects, where the combined biological activity is greater than the sum of the individual components. This strategy opens up new avenues for discovering lead compounds in drug development and designing materials with unique, emergent properties.

Nanomaterials and Composite Development Incorporating this compound

The exploration of this compound in the realm of materials science is primarily centered on its role as a critical building block or monomer for the synthesis of high-performance polymers and functional organic molecules. These resulting materials, by virtue of their specialized properties and applications at the molecular or nanoscale, are integral to the development of advanced nanomaterials and composites. The research in this area leverages the unique chemical characteristics of this compound, such as its photosensitivity and the reactivity of its fluoro and methoxy (B1213986) groups, to construct larger, more complex structures with tailored functionalities.

The main avenues of research involve its use in the production of poly(aryl ether ketone)s (PAEKs) and as a precursor for fluorenone derivatives, which are then utilized in cutting-edge applications like organic electronics. While direct incorporation of this compound as a discrete additive in composites is not the common focus, its fundamental role in creating the matrix or functional component of such systems is well-documented.

Role in High-Performance Polymer Synthesis

This compound serves as a key monomer in the nucleophilic substitution polymerization reactions that produce poly(aryl ether ketone)s. PAEKs are a class of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical properties. The fluorine atom on one of the phenyl rings of this compound acts as a leaving group in these polymerization reactions, facilitating the formation of the ether linkages that characterize the polymer backbone.

The general synthetic route involves the reaction of a di-fluoro monomer, such as a benzophenone derivative, with an aromatic diol in the presence of a weak base. The resulting polymers can be considered nanocomposites at a molecular level, where the specific arrangement of aromatic, ether, and ketone groups imparts the desired macroscopic properties. Research in this area focuses on synthesizing soluble and telechelic (end-functionalized) poly(ether ketone)s, which can then be used to create more complex composite materials. nih.gov

Application in Organic Electronics and Photonics

A significant area of emerging research is the use of this compound in the synthesis of materials for organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs). Benzophenone derivatives are recognized for their photosensitive nature and are used to create materials with specific photophysical properties. ossila.com